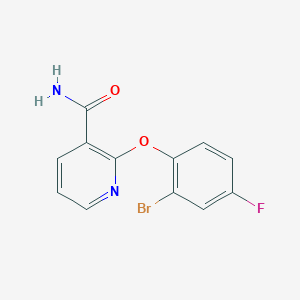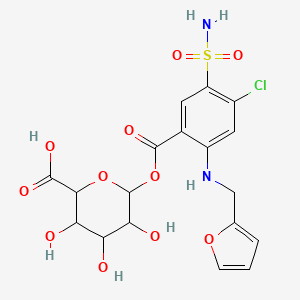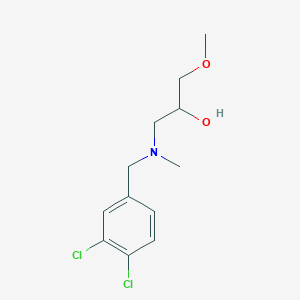
1-((3,4-Dichlorobenzyl)(methyl)amino)-3-methoxypropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3,4-Dichlorobenzyl)(methyl)amino)-3-methoxypropan-2-ol is a chemical compound characterized by its unique structure, which includes a dichlorobenzyl group, a methylamino group, and a methoxypropanol moiety
Vorbereitungsmethoden
The synthesis of 1-((3,4-Dichlorobenzyl)(methyl)amino)-3-methoxypropan-2-ol typically involves multiple steps, starting with the preparation of the dichlorobenzyl precursor. The synthetic route may include:
Nucleophilic Substitution: The reaction of 3,4-dichlorobenzyl chloride with a suitable nucleophile, such as methylamine, to form the intermediate 3,4-dichlorobenzylmethylamine.
Alkylation: The intermediate is then reacted with 3-methoxypropan-2-ol under basic conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-((3,4-Dichlorobenzyl)(methyl)amino)-3-methoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific catalysts to facilitate the reactions.
Wissenschaftliche Forschungsanwendungen
1-((3,4-Dichlorobenzyl)(methyl)amino)-3-methoxypropan-2-ol has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including its use as an antimicrobial or antiviral agent.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-((3,4-Dichlorobenzyl)(methyl)amino)-3-methoxypropan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but its structure suggests potential interactions with cellular membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
1-((3,4-Dichlorobenzyl)(methyl)amino)-3-methoxypropan-2-ol can be compared with other similar compounds, such as:
3,4-Dichlorobenzylamine: Shares the dichlorobenzyl group but lacks the methoxypropanol moiety.
3-Methoxypropan-2-ol: Contains the methoxypropanol group but lacks the dichlorobenzyl and methylamino groups.
N-Methyl-3,4-dichlorobenzylamine: Similar structure but without the methoxypropanol group.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H17Cl2NO2 |
|---|---|
Molekulargewicht |
278.17 g/mol |
IUPAC-Name |
1-[(3,4-dichlorophenyl)methyl-methylamino]-3-methoxypropan-2-ol |
InChI |
InChI=1S/C12H17Cl2NO2/c1-15(7-10(16)8-17-2)6-9-3-4-11(13)12(14)5-9/h3-5,10,16H,6-8H2,1-2H3 |
InChI-Schlüssel |
BEQLCJYIWHXRST-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC(=C(C=C1)Cl)Cl)CC(COC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



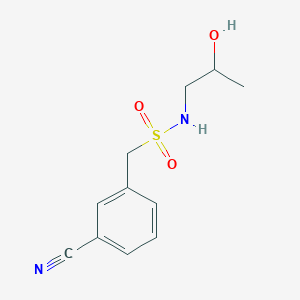
![2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid](/img/structure/B14913443.png)
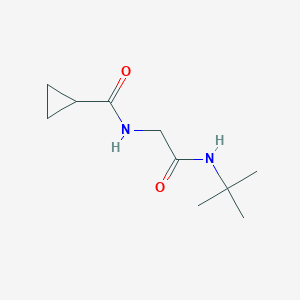
![({[(E)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dichlorophenyl)methanone](/img/structure/B14913448.png)
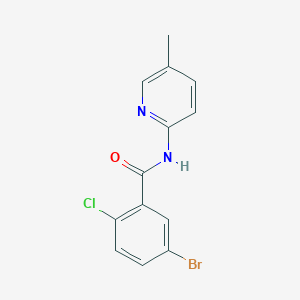
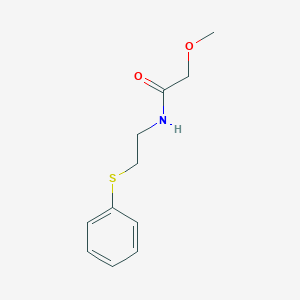
![3,3'-Piperazine-1,4-diylbis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B14913455.png)

![[(2S,5R)-2-[5,5-bis(aminomethyl)-4H-1,2-oxazol-3-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate;2,2,2-trifluoroacetic acid](/img/structure/B14913460.png)

